N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)benzamide
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Description
N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H19NO2S2 and its molecular weight is 357.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- Research on the synthesis of 5,6‐dihydrothieno(and furo)pyrimidines highlights methodologies for creating heterocyclic compounds with active methine groups, which could be relevant for derivatives of the mentioned compound (Maruoka et al., 2001).
- The study on benzoylation reactions with thiophene and furan series compounds underlines the chemical reactivity of such structures, possibly offering pathways for further derivatization of similar compounds (Belen’kii et al., 2000).
Material Science and Electronics
- Research into phenothiazine derivatives for dye-sensitized solar cells, where conjugated linkers like furan and thiophene improve device performance, suggests potential applications in electronic materials (Kim et al., 2011).
Medicinal Chemistry and Pharmacology
- Studies on N-acylated furazan-3-amines against Plasmodium falciparum demonstrate the importance of structural features in medicinal chemistry, indicating how modifications to the core structure can influence biological activity (Hermann et al., 2021).
- Synthesis and evaluation of benzamides for Alzheimer's disease highlight the therapeutic potential of such compounds, suggesting avenues for the development of treatments based on chemical derivatives (Hussain et al., 2016).
Nanotechnology
- Studies on mercury(II) dithiocarbamate complexes, including synthesis and X-ray structural analyses, provide insights into precursor materials for nanoparticles, which could be relevant for materials based on similar sulfur-containing ligands (Dar et al., 2015).
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-methylsulfanyl-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c1-23-18-7-3-2-6-17(18)19(21)20(13-15-9-11-22-14-15)10-8-16-5-4-12-24-16/h2-7,9,11-12,14H,8,10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFIWBMBXDFFEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.